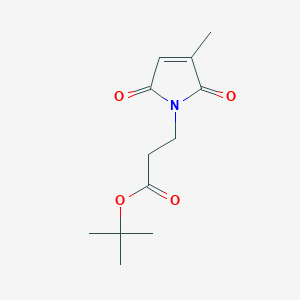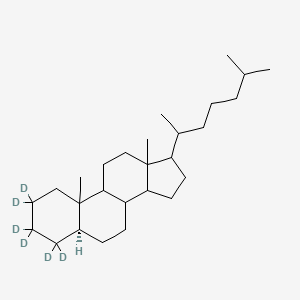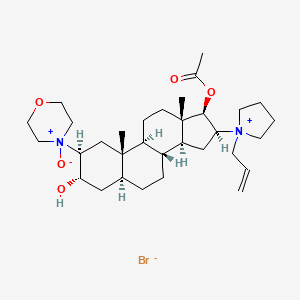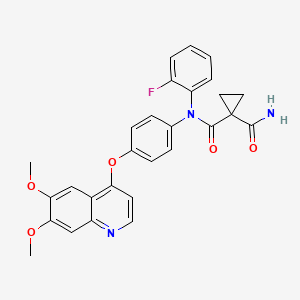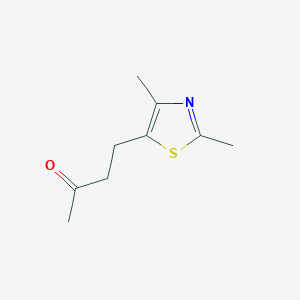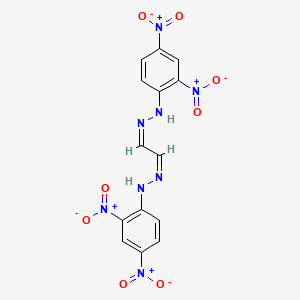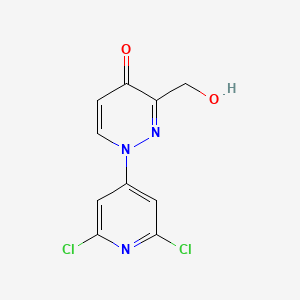
PiperacillinSulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PiperacillinSulfoxide is a derivative of Piperacillin, a broad-spectrum, semi-synthetic antibiotic related to Penicillin. This compound retains the antibacterial properties of its parent compound, Piperacillin, and is used in various scientific and medical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PiperacillinSulfoxide is synthesized from Piperacillin through an oxidation reaction. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to convert Piperacillin to this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography is common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
PiperacillinSulfoxide undergoes various chemical reactions, including:
Oxidation: Conversion of Piperacillin to this compound.
Reduction: Potential reduction back to Piperacillin under specific conditions.
Substitution: Reactions involving the substitution of functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major Products
Oxidation: this compound.
Reduction: Piperacillin.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
PiperacillinSulfoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of bacterial resistance and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Utilized in the production of pharmaceutical formulations and as a quality control standard
Wirkmechanismus
PiperacillinSulfoxide exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and last stage of bacterial cell wall synthesis. This leads to the lysis and death of the bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperacillin: The parent compound of PiperacillinSulfoxide, used as a broad-spectrum antibiotic.
Tazobactam: Often combined with Piperacillin to enhance its effectiveness against beta-lactamase producing bacteria.
Ampicillin: Another penicillin derivative with a similar mechanism of action but different spectrum of activity.
Uniqueness
This compound is unique due to its enhanced stability and resistance to degradation compared to Piperacillin. This makes it a valuable compound in research and industrial applications where stability is crucial .
Eigenschaften
Molekularformel |
C23H27N5O8S |
|---|---|
Molekulargewicht |
533.6 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H27N5O8S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)37(36)20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-,37?/m1/s1 |
InChI-Schlüssel |
GRUJPMFLVBFNDC-ZBRIBHSASA-N |
Isomerische SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4=O)(C)C)C(=O)O |
Kanonische SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4=O)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



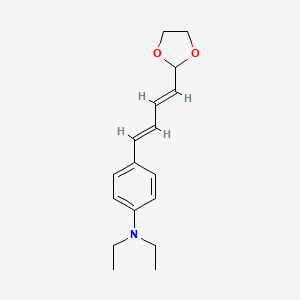

![1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide](/img/structure/B13857532.png)
